[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxymethyl group attached to a triazole ring, and is commonly used in the form of its hydrochloride salt for enhanced stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazole-3-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties .
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets .
Industry: Industrially, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific signaling pathways in cells .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-Methyl-1H-1,2,4-triazol-3-ylmethanamine: A derivative with a methyl group instead of an ethoxymethyl group.
1,2,4-Triazol-3-ylmethanamine: A simpler analog without the ethoxymethyl substitution.
Uniqueness: The presence of the ethoxymethyl group in [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-2-11-4-6-8-5(3-7)9-10-6;/h2-4,7H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZWGLLDIZNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NN1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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